molecular formula C11H14ClNO2 B1526606 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride CAS No. 917391-07-2

2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride

Cat. No. B1526606
M. Wt: 227.69 g/mol
InChI Key: UJNUQBFLQASHJS-UHFFFAOYSA-N
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Description

“2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride” is an organic compound . It is usually a white solid . It is stable at room temperature but may decompose at high temperatures .


Synthesis Analysis

The synthesis of DL-2-Indanylglycine, a precursor to the compound , involves a condensation reaction between 2,3-dihydro-1H-inden-2-aldehyde and glycine . The precursor is then reduced and purified through crystallization to obtain DL-2-Indanylglycine .


Molecular Structure Analysis

The IUPAC name of the compound is "2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride" . The InChI code is "1S/C11H13NO2.ClH/c12-11(7-10(13)14)5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7,12H2,(H,13,14);1H" .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a predicted density of 1.254±0.06 g/cm3 and a predicted boiling point of 372.9±25.0 °C .

Scientific Research Applications

Synthesis and Characterization

Research in the field of inorganic chemistry has led to the synthesis and characterization of transition metal complexes with novel amino acid-bearing Schiff base ligands. These compounds have been explored for their antioxidant properties and selective inhibitory studies, notably against xanthine oxidase, a key enzyme in the human body associated with various diseases. Such studies highlight the potential biomedical applications of similar compounds in drug development and disease treatment strategies (Ikram et al., 2015).

Biomedical Applications

Amino acids and their derivatives play crucial roles in biomedical research. They serve as building blocks for peptides and proteins, with extensive applications in drug design, molecular biology, and therapeutic treatments. For example, amino acid-based imidazolium zwitterions have been investigated as corrosion inhibitors for mild steel, which indicates their potential in materials science and engineering for preventing corrosion in medical devices and implants (Srivastava et al., 2017). This suggests the versatility of amino acid derivatives in various scientific and industrial applications.

Chemical Reactivity and Applications

The reactivity of amino acid derivatives with other chemical entities can lead to the formation of novel compounds with potential applications in organic synthesis, pharmaceuticals, and material science. The synthesis of energetic salts based on nitroiminotetrazole-containing acetic acid demonstrates the ability to create compounds with significant energetic properties, relevant for materials science and potentially in the development of pharmaceuticals (Joo et al., 2012).

Safety And Hazards

The compound should be handled and stored under safe laboratory conditions to avoid contact with skin and eyes and prevent inhalation of its vapors . It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-amino-1,3-dihydroinden-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-11(7-10(13)14)5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNUQBFLQASHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride

CAS RN

917391-07-2
Record name 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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